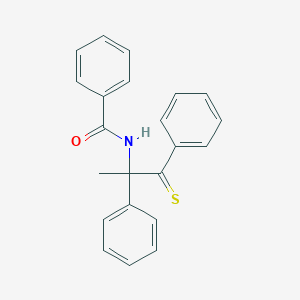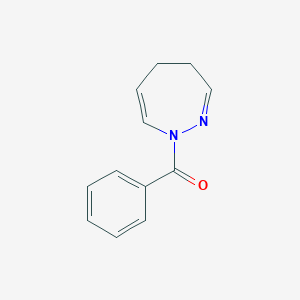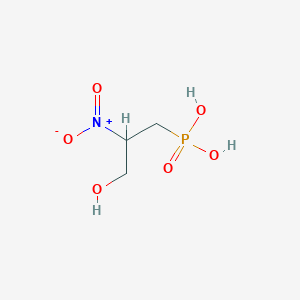![molecular formula C22H21N3 B14395215 4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile CAS No. 88441-25-2](/img/structure/B14395215.png)
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile is an organic compound that features a naphthalene ring substituted with a phenylpiperazine moiety and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile typically involves the reaction of naphthalene-1-carbonitrile with 4-phenylpiperazine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Wissenschaftliche Forschungsanwendungen
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel organic materials with unique electronic properties.
Biological Studies: The compound is used in biological assays to study its interactions with various biological targets, including receptors and enzymes.
Wirkmechanismus
The mechanism of action of 4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood and cognition .
Vergleich Mit ähnlichen Verbindungen
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile can be compared with other similar compounds, such as:
4-[(4-Phenylpiperazin-1-yl)methyl]benzoic acid: This compound has a benzoic acid moiety instead of a naphthalene ring, which may result in different pharmacological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a pyrimidine ring and is studied for its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Eigenschaften
CAS-Nummer |
88441-25-2 |
|---|---|
Molekularformel |
C22H21N3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-[(4-phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C22H21N3/c23-16-18-10-11-19(22-9-5-4-8-21(18)22)17-24-12-14-25(15-13-24)20-6-2-1-3-7-20/h1-11H,12-15,17H2 |
InChI-Schlüssel |
BNKVBXPLZSCIOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C3=CC=CC=C23)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)

![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)








